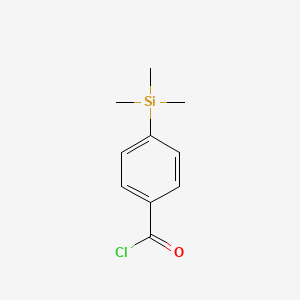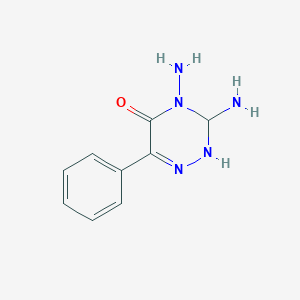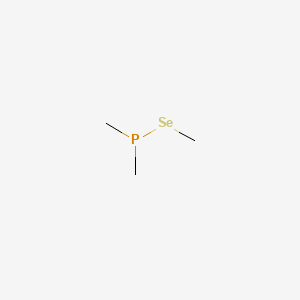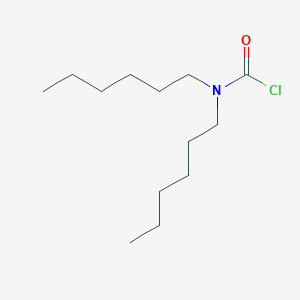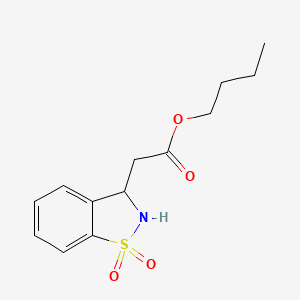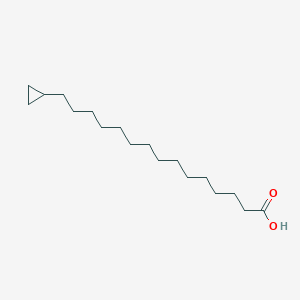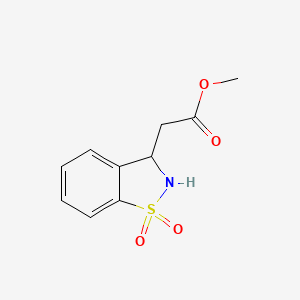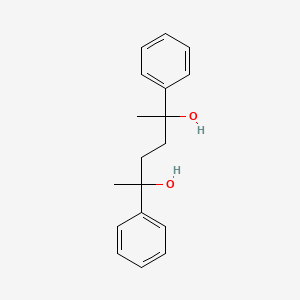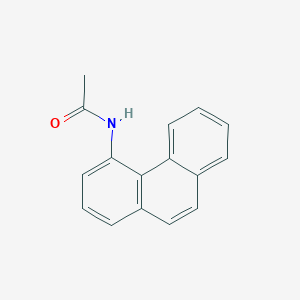
Diethylamine hydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylamine hydrofluoride is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its flammability and weakly alkaline nature. This compound is miscible with most solvents and is commonly used in various industrial and chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethylamine hydrofluoride can be synthesized through several methods. One common method involves the reaction of diethylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
(C2H5)2NH+HF→(C2H5)2NH⋅HF
Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with anhydrous hydrofluoric acid. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrofluoric acid.
Analyse Chemischer Reaktionen
Types of Reactions: Diethylamine hydrofluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where the hydrofluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitroso compounds.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethylamine hydrofluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of corrosion inhibitors, dyes, and rubber processing chemicals.
Wirkmechanismus
The mechanism of action of diethylamine hydrofluoride involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in substrates. The hydrofluoride group can also participate in hydrogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Ethylamine: A primary amine with similar reactivity but different physical properties.
Dimethylamine: Another secondary amine with similar chemical behavior.
Triethylamine: A tertiary amine with different steric and electronic properties.
Uniqueness: Diethylamine hydrofluoride is unique due to its combination of secondary amine and hydrofluoride functionalities. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.
Eigenschaften
CAS-Nummer |
25479-04-3 |
|---|---|
Molekularformel |
C4H12FN |
Molekulargewicht |
93.14 g/mol |
IUPAC-Name |
N-ethylethanamine;hydrofluoride |
InChI |
InChI=1S/C4H11N.FH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H |
InChI-Schlüssel |
IUVRYNCZPOFHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-4,8b-dihydro-3ah-indeno[2,1-d][1,2]oxazole](/img/structure/B14699581.png)
